2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid
Description
This compound (CAS: 851468-03-6; molecular weight: 262.33 g/mol) belongs to a class of imidazole derivatives featuring a sulfanylacetic acid moiety. It is structurally characterized by a planar imidazole core connected to a substituted phenyl group and a thioether-linked acetic acid chain.
Properties
IUPAC Name |
2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-4-3-5-11(10(9)2)15-7-6-14-13(15)18-8-12(16)17/h3-7H,8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBMGVOTDPAKGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601186443 | |
| Record name | 2-[[1-(2,3-Dimethylphenyl)-1H-imidazol-2-yl]thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601186443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851468-03-6 | |
| Record name | 2-[[1-(2,3-Dimethylphenyl)-1H-imidazol-2-yl]thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851468-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[1-(2,3-Dimethylphenyl)-1H-imidazol-2-yl]thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601186443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid typically involves the reaction of 2,3-dimethylphenyl imidazole with a suitable sulfanylacetic acid derivative. One common method involves the use of dry dichloromethane as a solvent, with lutidine as a base, and the reaction is carried out at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound.
Scientific Research Applications
2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. The sulfanyl group can participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table and analysis highlight key structural and physicochemical differences between the target compound and its analogs:
Table 1: Structural and Physicochemical Comparison
Key Research Findings and Analysis
Steric and Electronic Effects
- The 2,3-dimethylphenyl group in the target compound introduces significant steric hindrance, which may reduce binding affinity to certain receptors compared to smaller substituents like 3-chlorophenyl .
- The trifluoromethyl group in the 4-substituted analog (CAS: 1038335-12-4) enhances metabolic stability due to its electron-withdrawing nature, making it a candidate for prolonged biological activity .
Solubility and Lipophilicity
- The 3-methoxyphenyl derivative (MW: 264.3) exhibits improved aqueous solubility compared to the target compound, attributed to the polar methoxy group .
Biological Activity
2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid, also known by its molecular formula C13H14N2O2S and CAS number 851468-05-8, is a compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and other relevant effects based on recent studies.
- Molecular Formula : C13H14N2O2S
- Molecular Weight : 262.33 g/mol
- CAS Number : 851468-05-8
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of various imidazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria.
| Compound | Activity Against | Reference |
|---|---|---|
| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | |
| Thiazole Derivatives | Broad-spectrum antifungal activity |
Cytotoxicity Studies
Cytotoxicity assays using human colorectal adenocarcinoma cells (Caco-2) have been performed to evaluate the safety profile of this compound. The findings suggest varying degrees of cytotoxic effects at different concentrations.
The compound showed a significant reduction in cell viability at higher concentrations, indicating potential cytotoxic effects that warrant further investigation.
The biological activity of this compound is hypothesized to involve the inhibition of key enzymes in microbial metabolism, similar to other imidazole derivatives that target urease and other critical pathways in pathogens.
Case Studies
A notable case study involved the synthesis and evaluation of this compound alongside other thiazole derivatives. The study demonstrated that modifications in the molecular structure could enhance or diminish antimicrobial efficacy against resistant strains of bacteria and fungi.
Example Case Study
In a comparative study of various thiazole derivatives:
- Compound A showed effective inhibition against MRSA.
- Compound B , with a similar structure to our compound of interest, exhibited enhanced activity against vancomycin-resistant Enterococcus faecium.
These findings suggest that structural variations can significantly impact biological activity, highlighting the importance of further research into the specific mechanisms by which this compound operates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
